3-Bromo-naphthalene-2-carboxylic acid methyl ester 3-Bromo-naphthalene-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13783495
InChI: InChI=1S/C12H9BrO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3
SMILES: COC(=O)C1=CC2=CC=CC=C2C=C1Br
Molecular Formula: C12H9BrO2
Molecular Weight: 265.10 g/mol

3-Bromo-naphthalene-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC13783495

Molecular Formula: C12H9BrO2

Molecular Weight: 265.10 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-naphthalene-2-carboxylic acid methyl ester -

Specification

Molecular Formula C12H9BrO2
Molecular Weight 265.10 g/mol
IUPAC Name methyl 3-bromonaphthalene-2-carboxylate
Standard InChI InChI=1S/C12H9BrO2/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7H,1H3
Standard InChI Key JXACAFDGQRLRMW-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC=CC=C2C=C1Br
Canonical SMILES COC(=O)C1=CC2=CC=CC=C2C=C1Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of a naphthalene ring system—a fused bicyclic aromatic hydrocarbon—modified by a bromine substituent at position 3 and a methyl ester group at position 2. The bromine atom introduces electrophilic reactivity, while the ester group enhances solubility in organic solvents, facilitating participation in nucleophilic acyl substitution reactions .

Stereoelectronic Effects

The electron-withdrawing nature of the bromine atom polarizes the aromatic ring, directing subsequent substitution reactions to specific positions. Concurrently, the methyl ester group stabilizes adjacent carbocations through resonance, enabling diverse functionalization pathways .

Spectral and Crystallographic Data

X-ray crystallography reveals a planar naphthalene core with slight distortions due to steric interactions between the bromine and ester groups. The dihedral angle between the naphthalene plane and the ester moiety measures approximately 12°, optimizing conjugation while minimizing steric strain .

PropertyValueTechniqueReference
Molecular Weight265.10 g/molMass Spectrometry
Crystallographic SystemMonoclinicX-ray Diffraction
Space GroupP2₁/cX-ray Diffraction
Unit Cell Parametersa=8.21 Å, b=10.45 Å, c=12.30 ÅX-ray Diffraction

Infrared (IR) spectroscopy identifies key functional groups: a strong C=O stretch at 1725 cm⁻¹ (ester carbonyl) and C-Br stretching at 560 cm⁻¹ . Nuclear Magnetic Resonance (NMR) spectra further confirm the structure:

  • ¹H NMR (CDCl₃): δ 8.45 (s, 1H, aromatic), δ 7.85–7.40 (m, 5H, aromatic), δ 3.95 (s, 3H, OCH₃) .

  • ¹³C NMR (CDCl₃): δ 167.2 (C=O), 134.8–122.4 (aromatic carbons), 52.1 (OCH₃) .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via esterification of 3-bromo-naphthalene-2-carboxylic acid with methanol under acidic catalysis. A representative procedure involves:

  • Acid Activation: Refluxing 3-bromo-naphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Esterification: Treating the acyl chloride with methanol in the presence of pyridine to yield the methyl ester .

3-Bromo-naphthalene-2-carboxylic acid+SOCl2Acyl chlorideCH3OHMethyl ester\text{3-Bromo-naphthalene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{CH}_3\text{OH}} \text{Methyl ester}

Purification and Yield

Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity, with typical yields of 70–80% . Recrystallization from ethanol-water mixtures enhances crystalline quality for X-ray analysis .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and moderate solubility in polar aprotic solvents (e.g., dimethylformamide). It is stable under inert atmospheres but susceptible to hydrolysis in acidic or alkaline conditions, regenerating the parent carboxylic acid .

Thermal Behavior

Differential Scanning Calorimetry (DSC) shows a melting point range of 98–102°C, though literature values vary due to polymorphic forms . Thermogravimetric analysis (TGA) indicates decomposition above 250°C, releasing CO₂ and methyl bromide .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The bromine atom serves as a leaving group in cross-coupling reactions, enabling Suzuki-Miyaura and Buchwald-Hartwig aminations to construct biaryl systems prevalent in drug candidates . For example, palladium-catalyzed coupling with aryl boronic acids generates derivatives evaluated for anticancer activity .

Materials Science

In photovoltaics, the compound acts as a precursor for organic semiconductors. Its planar structure facilitates π-π stacking in thin films, enhancing charge transport properties . Derivatives exhibit hole mobilities of up to 0.15 cm²/V·s, comparable to rubrene-based materials .

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